molecular formula C8H4BrClF3NO B1380931 2-Bromo-1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone CAS No. 856245-54-0

2-Bromo-1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone

Cat. No.: B1380931
CAS No.: 856245-54-0
M. Wt: 302.47 g/mol
InChI Key: FCJKIKJRFCJROU-UHFFFAOYSA-N
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Description

2-Bromo-1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone is an organic compound that features a bromine atom, a chlorine atom, and a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone typically involves multiple steps:

    Starting Material Preparation: The synthesis begins with the preparation of 3-chloro-5-(trifluoromethyl)pyridine. This can be achieved through the chlorination of 5-(trifluoromethyl)pyridine using chlorine gas in the presence of a catalyst.

    Bromination: The next step involves the bromination of the pyridine derivative. This is typically carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

    Ketone Formation: The final step involves the formation of the ethanone group. This can be achieved through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium methoxide in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Electrophilic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.

    Reduction: Reducing agents like sodium borohydride in methanol or lithium aluminum hydride in ether.

Major Products

    Nucleophilic Substitution: Products include azides, thiols, or ethers depending on the nucleophile used.

    Electrophilic Substitution: Products include nitro or sulfonyl derivatives of the pyridine ring.

    Reduction: The major product is the corresponding alcohol.

Scientific Research Applications

2-Bromo-1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone has several scientific research applications:

    Pharmaceuticals: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Agrochemicals: It can be used in the development of herbicides, fungicides, and insecticides due to its unique chemical properties.

    Material Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone depends on its application. In pharmaceuticals, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-(3-chloro-5-(trifluoromethyl)phenyl)ethanone: Similar structure but with a phenyl ring instead of a pyridine ring.

    2-Bromo-1-(3-chloro-5-(trifluoromethyl)pyridin-4-yl)ethanone: Similar structure but with the bromine atom at a different position on the pyridine ring.

Uniqueness

2-Bromo-1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone is unique due to the specific positioning of the bromine, chlorine, and trifluoromethyl groups on the pyridine ring. This unique arrangement imparts distinct reactivity and properties, making it valuable for specific applications in pharmaceuticals and agrochemicals.

Properties

IUPAC Name

2-bromo-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClF3NO/c9-2-6(15)7-5(10)1-4(3-14-7)8(11,12)13/h1,3H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCJKIKJRFCJROU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C(=O)CBr)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To 0.82 g of 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanone in 10 ml of tetrahydrofuran, 1.38 g of trimethylphenylammonium tribromide was added, and the mixture was stirred at room temperature for 16 hours. After completion of the reaction, the precipitated solid was filtered off through celite, and the solvent was evaporated under reduced pressure. The resulting residue was purified by silica gel column chromatography using diethyl ether as the eluent to obtain 1.43 g of the desired product as a brown oil. The oil was used in the next step without further purification.
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Synthesis routes and methods II

Procedure details

To a solution of 16.6 g (0.074 mol) of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethanone in 150 ml of dry tetrahydrofuran, were added portionwise at room temperature 27.8 g (0.074 mol) of phenyltrimethylammonium tribromide. The solution was stirred for 3 hours at room temperature. The formed solid was removed by filtration and the mother liquors were concentrated under vacuum. The resulting orange oil (32.7 g) was purified by flash chromatography on silica gel (eluent:heptane/dichloromethane 3:1) to give 2-bromo-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethanone: 10.4 g (46%) as a yellow oil.
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16.6 g
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27.8 g
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150 mL
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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